molecular formula C6H14ClNO2 B6206629 3-(methoxymethyl)morpholine hydrochloride CAS No. 955400-08-5

3-(methoxymethyl)morpholine hydrochloride

Cat. No. B6206629
CAS RN: 955400-08-5
M. Wt: 167.6
InChI Key:
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Description

3-(Methoxymethyl)morpholine hydrochloride is a compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 . It is a solid substance that is stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 3-(methoxymethyl)morpholine hydrochloride is 1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H . This indicates that the compound contains a morpholine ring, which is a six-membered ring with nitrogen and oxygen atoms at positions 1 and 4, respectively .


Physical And Chemical Properties Analysis

3-(Methoxymethyl)morpholine hydrochloride is a solid substance with a boiling point of 180°C at 760 mmHg . It is stored in a dry room at normal temperature .

Scientific Research Applications

Pharmacology

3-(methoxymethyl)morpholine hydrochloride: is utilized in pharmacological research due to its potential as a building block for the synthesis of bioactive molecules. Its morpholine ring can act as a scaffold for developing new drugs, particularly those targeting the central nervous system. The compound’s ability to form salts with hydrochloride enhances its solubility, making it suitable for various pharmacokinetic studies .

Material Science

In material science, this compound finds application in the development of novel polymeric materials. The morpholine structure can be incorporated into polymers to modify their properties, such as increasing flexibility or enhancing chemical resistance. Its methoxymethyl group can be a reactive site for further functionalization, leading to materials with specific desired characteristics .

Chemical Synthesis

3-(methoxymethyl)morpholine hydrochloride: serves as an intermediate in organic synthesis. It can be used to introduce morpholine moieties into larger molecules, which is valuable in the synthesis of complex organic compounds. Its solid form and stability at room temperature make it a convenient reagent for various chemical transformations .

Biochemistry

In biochemistry, this compound is explored for its role in enzyme inhibition studies. The morpholine ring can mimic certain biological structures, allowing researchers to investigate its interaction with enzymes and receptors. This can lead to the discovery of new inhibitors or activators of biochemical pathways .

Environmental Science

Environmental scientists may use 3-(methoxymethyl)morpholine hydrochloride in the study of environmental pollutants. Its structural similarity to certain pollutants allows it to be used as a standard or reference compound in analytical methods for detecting and quantifying environmental contaminants .

Analytical Chemistry

The compound’s properties make it suitable for use as a calibration standard in chromatography and mass spectrometry. Its well-defined structure and mass allow for accurate calibration of analytical instruments, which is crucial for the precise quantification of substances in complex mixtures .

Chromatography

Due to its polar nature, 3-(methoxymethyl)morpholine hydrochloride can be used in chromatographic techniques to separate substances based on their affinity to the morpholine functional group. This can be particularly useful in the purification of pharmaceuticals and fine chemicals .

Research & Development

Lastly, in R&D, this compound’s versatility makes it a valuable tool for developing new synthetic methodologies. Researchers can experiment with its reactivity to uncover new chemical reactions or optimize existing ones, contributing to the advancement of synthetic chemistry .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 3-(methoxymethyl)morpholine hydrochloride are not mentioned in the search results, morpholine derivatives are of interest in various areas of research, including life science, material science, chemical synthesis, and chromatography . They are often used in research and development under the supervision of technically qualified individuals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methoxymethyl)morpholine hydrochloride involves the reaction of morpholine with formaldehyde and methanol in the presence of hydrochloric acid.", "Starting Materials": [ "Morpholine", "Formaldehyde", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Add formaldehyde and methanol to a round-bottom flask", "Add hydrochloric acid to the flask and stir the mixture", "Add morpholine dropwise to the flask while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum to obtain 3-(methoxymethyl)morpholine hydrochloride" ] }

CAS RN

955400-08-5

Product Name

3-(methoxymethyl)morpholine hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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